molecular formula C13H14N4O3 B1480651 benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate CAS No. 2097965-23-4

benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Cat. No. B1480651
CAS RN: 2097965-23-4
M. Wt: 274.28 g/mol
InChI Key: HFDVKOUERAOJFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole-based compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . For instance, the synthesis of a series of 1,2,3-triazole hybrids involved a reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The molecular structure of similar triazole-based compounds has been thoroughly characterized using different spectral techniques . For instance, the IR, 1H NMR, and 13C NMR spectra of similar compounds have been reported .


Chemical Reactions Analysis

Triazole-based compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility and wide range of applications.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazole-based compounds have been reported. For instance, the UV-visible absorption bands of some compounds fall between 350 and 450 nm . Some compounds are also emissive at 77 K in an EtOH/MeOH glass .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, the core structure in the compound, are known for their stability and mimicry of the amide bond, making them valuable in medicinal chemistry. They are used in the synthesis of various drugs, such as anticonvulsants, antibiotics, and anticancer agents . The benzyl triazole derivative could potentially be used to develop new pharmaceuticals with improved efficacy and stability.

Organic Synthesis

The triazole ring serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, providing a pathway to synthesize a wide array of complex molecules . This makes it an invaluable tool for chemists looking to construct novel organic compounds.

Polymer Chemistry

Triazole derivatives can be incorporated into polymers to enhance their properties. For instance, they can improve thermal stability, mechanical strength, and chemical resistance . The benzyl triazole carbamate could be used to create new polymer materials with specific desired characteristics.

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding, triazoles are excellent candidates for building supramolecular structures . They can be used to create molecular assemblies that have potential applications in nanotechnology and materials science.

Bioconjugation

The triazole ring can act as a linker in bioconjugation processes . It can be used to attach various functional groups to biomolecules, which is useful in the development of targeted drug delivery systems and diagnostic tools.

Chemical Biology

In chemical biology, triazoles can be used to modify biological molecules, thereby altering their function or activity . This application is crucial for understanding biological processes and developing therapeutic strategies.

Fluorescent Imaging

Triazole derivatives can be designed to exhibit fluorescent properties . This makes them useful in imaging techniques, where they can be used as probes to visualize biological structures and processes.

Materials Science

The introduction of triazole units into materials can lead to the development of new materials with unique properties . For example, they can be used to create conductive materials, sensors, or materials with self-healing capabilities.

Safety and Hazards

Safety and hazards associated with similar triazole-based compounds include serious eye irritation and potential respiratory irritation. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Future Directions

Triazole-based compounds hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . Future research could focus on the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

benzyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-9-12-8-17(16-15-12)7-6-14-13(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDVKOUERAOJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
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benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
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benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
Reactant of Route 4
benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
Reactant of Route 5
benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate

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